molecular formula C15H18N4O2S B2865362 N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1993648-10-4

N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2865362
CAS No.: 1993648-10-4
M. Wt: 318.4
InChI Key: LNARUAQBSNGOLH-GZTJUZNOSA-N
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Description

N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a dimethylamino group and a 4-methylphenyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Substitution with Dimethylamino and 4-Methylphenyl Groups: The final step involves the substitution of the pyridine ring with dimethylamino and 4-methylphenyl groups through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its potential antibacterial and anti-inflammatory properties.

    Biological Studies: Employed in studies to understand the mechanism of action of sulfonamides and their interaction with biological targets.

    Chemical Biology: Utilized as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but less complex structure.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, used for its broad-spectrum antibacterial activity.

Uniqueness

N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its complex structure, which provides enhanced binding affinity and specificity towards its biological targets. The presence of the dimethylamino and 4-methylphenyl groups contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N,N-dimethyl-N'-[2-(4-methylanilino)pyridin-3-yl]sulfonylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-12-6-8-13(9-7-12)18-15-14(5-4-10-16-15)22(20,21)17-11-19(2)3/h4-11H,1-3H3,(H,16,18)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNARUAQBSNGOLH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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